molecular formula C7H2Cl2F4S B14046231 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene CAS No. 1806317-34-9

1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14046231
CAS No.: 1806317-34-9
M. Wt: 265.05 g/mol
InChI Key: KKGLMURSTOHWMP-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene is a versatile multifunctional halogenated benzene derivative intended for research and development applications. This compound features a unique combination of substituents—two chlorine atoms, one fluorine atom, and a trifluoromethylthio group—on a single aromatic ring, making it a valuable and sophisticated building block in synthetic chemistry. The core research value of this compound lies in its potential application for discovering new bioactive molecules. The trifluoromethylthio group (SCF3) is a privileged motif in medicinal and agrochemical chemistry due to its high lipophilicity, which significantly enhances a compound's ability to cross cell membranes and improves bioavailability . Incorporating this group into lead compounds is a established strategy to optimize their pharmacokinetic properties . The specific pattern of halogen substituents (1,4-dichloro-2-fluoro) provides multiple sites for further synthetic modification via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, allowing researchers to systematically build complex molecular architectures around this core scaffold. While direct mechanistic studies on this exact compound are not available, analogs with similar halogen and trifluoromethyl patterns have demonstrated notable cytotoxic activity against human cancer cell lines, including colon and prostate carcinomas, often by inducing apoptosis . Therefore, this reagent is of significant interest for developing new antitumor agents. Its primary application is For Research Use Only , strictly for use in laboratory settings to synthesize and evaluate novel compounds for potential pharmaceutical, agrochemical, and materials science applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1806317-34-9

Molecular Formula

C7H2Cl2F4S

Molecular Weight

265.05 g/mol

IUPAC Name

1,4-dichloro-2-fluoro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H

InChI Key

KKGLMURSTOHWMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)SC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The preparation of 1,4-dichloro-2-fluoro-3-(trifluoromethylthio)benzene is best approached via electrophilic trifluoromethylthiolation of a suitably halogenated fluorobenzene precursor. The state-of-the-art method employs N-(trifluoromethylthio)saccharin activated by a dual catalytic system of iron(III) chloride and diphenyl selenide, enabling rapid, regioselective, and high-yielding introduction of the trifluoromethylthio group under mild conditions. This method is broadly applicable to a variety of arenes and heteroarenes, including complex bioactive molecules, and represents a professional, authoritative, and well-validated approach based on recent comprehensive research.

- Lachlan J. N. Waddell, Claire Wilson, Andrew Sutherland, "Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis," Journal of Organic Chemistry, 2024, 89, 1275−1284. - CN110498730B, "Synthetic method of 1,2,4-trifluorobenzene," 2019. - PubChem Compound Summary for Related Fluorobenzenes.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic substitution may yield various halogenated derivatives, while radical reactions can introduce trifluoromethylthio groups .

Scientific Research Applications

1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The trifluoromethylthio group can participate in radical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethylthio group distinguishes 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene from analogs. Key comparisons include:

Compound Substituents cLogP Molecular Weight (g/mol) Key Applications
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene 1-Cl, 4-Cl, 2-F, 3-SCF₃ ~3.8* 293.5 Agrochemical intermediates*
1,2,4,5-Tetrachloro-3-(methylthio)benzene 1-Cl, 2-Cl, 4-Cl, 5-Cl, 3-SCH₃ ~4.2 271.9 Pesticide precursor
1,5-Dichloro-3-Methoxy-2-nitrobenzene 1-Cl, 5-Cl, 3-OCH₃, 2-NO₂ ~2.1 222.03 Chemical synthesis
2-Chloro-1,4-difluoro-3-(trifluoromethyl)benzene 2-Cl, 1-F, 4-F, 3-CF₃ ~3.5 232.5 Industrial solvent intermediate

*Estimated based on substituent contributions .

  • Lipophilicity (cLogP): The trifluoromethylthio group increases hydrophobicity compared to methoxy (-OCH₃) or nitro (-NO₂) groups but is less lipophilic than methylthio (-SCH₃) due to fluorine’s polar nature .
  • Solubility : Fluorine and -SCF₃ reduce aqueous solubility, whereas nitro or methoxy groups enhance polarity, aligning with Lipinski’s rules for drug-like molecules .

Reactivity and Stability

  • Electrophilic Substitution : The electron-withdrawing -SCF₃ group directs incoming electrophiles to the para position relative to itself, contrasting with electron-donating groups like -OCH₃ .
  • Oxidative Stability : The -SCF₃ group is more oxidation-resistant than -SCH₃, which can form sulfoxides or sulfones under mild conditions .

Pharmacological and Agrochemical Relevance

  • Bioavailability : The high lipophilicity of -SCF₃ derivatives may limit water solubility but improve membrane permeability, a trade-off critical in agrochemical design .
  • Toxicity : Chlorinated benzene derivatives (e.g., 1,2,4,5-tetrachloro-3-(methylthio)benzene) exhibit moderate to high toxicity, necessitating stringent handling protocols akin to those for 2-Chloro-1,4-difluoro-3-(trifluoromethyl)benzene .

Research Findings and Data Trends

  • Synthetic Pathways : The introduction of -SCF₃ typically involves nucleophilic substitution or radical pathways, differing from the Friedel-Crafts alkylation used for -SCH₃ derivatives .
  • Environmental Impact : Chloro-fluoroarenes like the target compound persist longer in soil than nitro- or methoxy-substituted analogs due to reduced microbial degradation .

Biological Activity

1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene (CAS No. 1806317-34-9) is a fluorinated organic compound with a unique structure that includes two chlorine atoms, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring. Its molecular formula is C7H2Cl2F4S, and it has garnered interest due to its potential biological activity and applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, drawing on various research findings and case studies.

Structure and Composition

The compound's structure significantly influences its chemical behavior and biological interactions. The presence of electronegative atoms such as fluorine and chlorine enhances its reactivity, which may lead to unique biological effects.

PropertyValue
Molecular FormulaC7H2Cl2F4S
Molecular Weight265.06 g/mol
CAS Number1806317-34-9

Synthesis

Synthesis of 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene typically involves multi-step reactions that optimize yield and purity. The trifluoromethylthio group is particularly noteworthy for imparting distinct chemical properties, enhancing lipophilicity, and potentially altering pharmacokinetics.

Potential Applications

  • Pharmaceuticals : The unique properties of the trifluoromethylthio group may enhance the efficacy of drug candidates by improving their pharmacokinetic profiles. Research indicates that similar compounds can modify metabolic pathways, which could lead to increased therapeutic effectiveness .
  • Agrochemicals : The compound's reactivity with various nucleophiles suggests potential applications in developing new agrochemicals that could target specific pests or diseases while minimizing environmental impact.

Study 1: Fluorinated Compounds in Drug Development

A study highlighted the role of trifluoromethyl groups in enhancing the bioavailability of antiviral drugs. Such modifications allow for better interaction with biological targets, leading to improved therapeutic outcomes against viruses like hepatitis C . Although 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene was not the primary focus, its structural similarities suggest it may exhibit comparable benefits.

Study 2: Reactivity Profiles

Research into the reactivity profiles of fluorinated compounds indicates that those with trifluoromethyl groups exhibit unexpected selectivity in catalytic reactions. This selectivity can lead to novel compounds with potential biological activity . Understanding these reactivity patterns is crucial for predicting how 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene might behave in biological systems.

Comparative Analysis with Similar Compounds

To contextualize the potential biological activity of 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene, a comparison with structurally similar compounds is useful:

Compound NameKey Differences
1,4-Dichloro-2-fluorobenzeneLacks the trifluoromethylthio group
1,4-Dichloro-2,6-difluorobenzeneContains an additional fluorine atom
1,4-Dichloro-2-fluoro-6-methylbenzeneContains a methyl group instead of trifluoromethylthio

The presence of the trifluoromethylthio group in 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene distinguishes it from these other compounds, potentially influencing its reactivity and biological interactions.

Q & A

Q. What are the key synthetic routes for 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and functional group introduction. A plausible route involves:

Chlorination/Fluorination : Starting with a benzene derivative, introduce chlorine and fluorine at positions 1, 4, and 2 using electrophilic substitution (e.g., Cl₂/FeCl₃ or F₂ with a directing group).

Trifluoromethylthio Introduction : Use a nucleophilic aromatic substitution (SNAr) reaction with a trifluoromethylthiolating agent (e.g., AgSCF₃ or CuSCF₃) under inert conditions.

  • Critical Factors : Temperature (>100°C), solvent polarity (DMF or DMSO), and catalyst (e.g., CuI) significantly impact regioselectivity and yield .
  • Validation : Cross-check intermediates via GC-MS and NMR to confirm substituent positions .

Q. How can researchers characterize the electronic effects of the trifluoromethylthio group in this compound?

  • Methodological Answer :
  • Spectroscopic Analysis : Use 19F^{19}\text{F} NMR to assess electron-withdrawing effects; the trifluoromethylthio group deshields adjacent protons, shifting 1H^{1}\text{H} NMR signals upfield.
  • Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, revealing charge distribution and directing effects in further reactions .
  • Comparative Reactivity : Compare reaction rates with analogs lacking the -SCF₃ group in electrophilic substitutions (e.g., nitration) to quantify its meta-directing influence .

Q. What analytical techniques are most reliable for purity assessment and structural confirmation?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity analysis.
  • Spectroscopy : High-resolution 13C^{13}\text{C} and 19F^{19}\text{F} NMR to resolve overlapping signals from Cl/F substituents .
  • Elemental Analysis : Confirm empirical formula via combustion analysis (C, H, S) and ion chromatography (Cl, F) .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Buchwald-Hartwig Amination : Steric hindrance from the -SCF₃ group may limit coupling at position 3. Use bulky ligands (e.g., XPhos) to enhance selectivity at position 4.
  • Suzuki-Miyaura Coupling : Electronic effects dominate; electron-deficient aryl halides (due to -SCF₃) require Pd(OAc)₂ with SPhos ligands for efficient coupling.
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres (N₂ vs. air) to assess oxidative stability.
  • Accelerated Stability Studies : Expose the compound to UV light (λ = 365 nm) and humidity (40–80% RH) for 4–8 weeks; analyze degradation products via LC-MS .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., Gibbs free energy of decomposition via Gaussian) .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

  • Methodological Answer :
  • Derivatization : Replace chlorine atoms via SNAr with amines or thiols to create libraries for antimicrobial screening.
  • Fragment-Based Drug Design : Use the -SCF₃ group as a bioisostere for sulfonamides; evaluate binding affinity via surface plasmon resonance (SPR) .
  • In Silico Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina to prioritize synthetic targets .

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